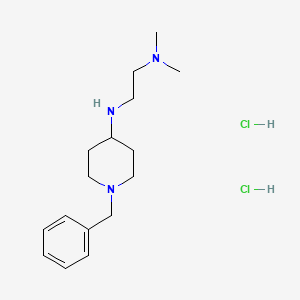
N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C16H29Cl2N3 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride (CAS Number: 1332531-09-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₉Cl₂N₃
- Molecular Weight : 306.33 g/mol
- Structure : Contains a benzylpiperidine moiety linked to a dimethylethane-1,2-diamine backbone.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antitumor Potential : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.
- Neuropharmacological Effects : Potential implications in modulating neurotransmitter systems.
Antibacterial Activity
A study evaluating the antibacterial properties of related compounds highlighted that structural modifications significantly influence their efficacy against pathogens. The presence of a benzyl group is associated with enhanced activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Efficacy Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative | E. coli | 1 μg/mL |
| Benzimidazole Derivative | S. aureus | 2 μg/mL |
| N'-(1-benzylpiperidin...) | E. coli | TBD |
| N'-(1-benzylpiperidin...) | M. catarrhalis | TBD |
The precise mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways, similar to other piperidine derivatives .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound suggest that it may induce apoptosis in cancer cells. A comparative analysis of structurally related compounds indicates that modifications to the piperidine ring can enhance cytotoxicity against specific cancer lines .
Neuropharmacological Effects
The potential neuropharmacological effects are attributed to the compound's ability to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction may lead to anxiolytic or antidepressant-like effects, warranting further investigation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to optimize its biological activity. For instance:
- A study highlighted the synthesis of benzoyl-substituted derivatives showing promising antibacterial activity against resistant strains of bacteria .
- Another investigation into the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiling indicated favorable characteristics for drug development .
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3.2ClH/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15;;/h3-7,16-17H,8-14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMOZUNMRUVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















